molecular formula C17H18N2OS2 B3010698 3-(3,4-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 743452-41-7

3-(3,4-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B3010698
CAS No.: 743452-41-7
M. Wt: 330.46
InChI Key: UIHIATLKQCNESQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS2/c1-5-13-11(4)22-15-14(13)16(20)19(17(21)18-15)12-7-6-9(2)10(3)8-12/h6-8H,5H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHIATLKQCNESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC2=C1C(=O)N(C(=S)N2)C3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3,4-Dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound that has garnered attention for its potential biological activities. This thieno[2,3-d]pyrimidine derivative exhibits various pharmacological properties, including antimicrobial, anticancer, and antiviral activities. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N2OS2C_{17}H_{18}N_{2}OS_{2}, with a molecular weight of approximately 330.47 g/mol. The structure features a thieno ring fused to a pyrimidine system, which is substituted with both ethyl and methyl groups, along with a sulfanyl group. This unique arrangement contributes to its reactivity and biological activity.

Property Details
Molecular Formula C17H18N2OS2C_{17}H_{18}N_{2}OS_{2}
Molecular Weight 330.47 g/mol
CAS Number 743452-41-7

Antimicrobial Activity

Research has indicated that compounds with thieno[2,3-d]pyrimidine moieties demonstrate significant antimicrobial properties. For instance, related compounds have shown effectiveness against a range of bacterial strains including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) for these compounds typically ranges from 0.8 to 6.25 µg/mL against various pathogens .

A comparative study on similar thienopyrimidine derivatives highlighted that the presence of specific substituents at the 5-position of the thieno[2,3-d]pyrimidine ring enhances antibacterial activity .

Anticancer Activity

The anticancer potential of thieno[2,3-d]pyrimidine derivatives has been explored in various studies. These compounds have been shown to inhibit the growth of cancer cell lines such as HeLa and Caco-2 cells. For example, compounds structurally related to this compound exhibited a significant reduction in cell viability in treated groups compared to controls .

Antiviral Activity

The antiviral properties of pyrimidine derivatives have also been documented extensively. Some derivatives have demonstrated activity against RNA viruses and herpes viruses . The specific mechanism by which these compounds exert their antiviral effects often involves the inhibition of viral replication or interference with viral entry into host cells.

Case Studies

  • Antibacterial Efficacy : A study evaluating a series of thienopyrimidine derivatives found that certain substitutions significantly enhanced their antibacterial efficacy. Compounds with an amido side chain at position 3 were particularly potent against Gram-positive bacteria .
  • Anticancer Screening : In vitro tests on cancer cell lines revealed that modifications in the substituents on the thieno[2,3-d]pyrimidine framework could lead to improved anticancer activity. For instance, introducing a methoxy group at specific positions was noted to increase cytotoxicity against HeLa cells .

Scientific Research Applications

Medicinal Chemistry

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant biological activities. Specifically, compounds similar to 3-(3,4-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one have shown potential in:

  • Anticancer Activity : Some derivatives have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
  • Antiviral Properties : Studies suggest that these compounds may inhibit viral replication and could be developed into antiviral agents.

Pharmacological Studies

The pharmacological profile of this compound is under investigation for its potential therapeutic applications:

  • Mechanism of Action : Understanding how this compound interacts with specific biological targets can elucidate its mechanism of action. This includes studies on enzyme inhibition and receptor binding.
  • Toxicology : Evaluating the safety profile through toxicological studies is crucial for assessing its viability as a drug candidate.

Agricultural Chemistry

There is emerging interest in the application of thieno[2,3-d]pyrimidine derivatives in agriculture:

  • Pesticidal Activity : Research is being conducted on the effectiveness of these compounds as pesticides or herbicides due to their biological activity against pests.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated that a derivative of this compound inhibited cell proliferation in breast cancer cell lines.
Study BAntiviral PropertiesFound that the compound showed significant inhibition of viral replication in vitro against influenza virus.
Study CPesticidal ActivityReported effective pest control in agricultural settings when applied as a foliar treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation at Position 3 and 5

a) 5-(3,4-Dimethylphenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
  • CAS No.: 786728-91-4 .
  • Key Differences : Methyl group at position 3 instead of ethyl; 3,4-dimethylphenyl at position 3.
  • Impact : Reduced steric bulk at position 3 may enhance solubility but decrease lipophilicity compared to the target compound.
b) 3-Ethyl-5-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
  • CAS No.: 852933-45-0 .
  • Key Differences : Phenyl group at position 6 instead of methyl; ethyl at position 3.

Functional Group Replacement at Position 2

a) 2-(Morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
  • CAS No.: 724746-46-7 .
  • Key Differences : Morpholine replaces the sulfanyl (-SH) group at position 2.
  • Impact : Morpholine’s polarity enhances water solubility, while the sulfanyl group in the target compound may participate in disulfide bonding or metal chelation, influencing biological activity .
b) 4-Chloro-(4-chlorophenyl)-5-hydroxy-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-6(5H)-one
  • CAS No.: Not specified ().
  • Key Differences : Chlorine and hydroxyl groups at positions 4 and 5, respectively.
  • Impact : Electronegative chlorine increases stability but may reduce metabolic clearance rates compared to the target’s alkyl substituents .

Core Structure Modifications

a) Coumarin-Pyrazolo[3,4-b]pyridine Hybrids
  • Example: 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one .
  • Key Differences: Fused coumarin and pyrazolo[3,4-b]pyridine moieties replace the thienopyrimidinone core.
  • Impact: Extended conjugation enhances fluorescence properties, making such hybrids suitable for optical applications, unlike the non-fluorescent target compound .
b) 3-Arylideneamino Derivatives
  • Example: 3-(Benzylideneamino)-7-methyl-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one .
  • Key Differences: Arylideneamino group at position 3 instead of 3,4-dimethylphenyl.

Melting Points and Solubility

  • Morpholine Derivative (CAS 724746-46-7): Likely lower melting point due to polar morpholine enhancing amorphous character .
  • Chlorinated Analogues (): Higher melting points (177–179°C) due to chlorine’s electronegativity and stronger intermolecular forces .

Q & A

Q. What are the optimal synthetic routes for this thieno[2,3-d]pyrimidin-4-one derivative?

  • Methodological Answer: The compound can be synthesized via cyclocondensation of 3-amino-2-mercapto precursors with substituted aldehydes or ketones under acidic conditions. For example, in analogous syntheses, thiourea derivatives are reacted with β-keto esters or α,β-unsaturated carbonyl compounds in ethanol/HCl, followed by purification via recrystallization (e.g., using ethanol/dioxane mixtures) . Key parameters include:
  • Catalysts: HCl or acetic acid.
  • Solvents: Ethanol, dioxane, or DMF.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.

Q. How can researchers validate the compound’s purity and structural integrity?

  • Methodological Answer: Use a combination of analytical techniques:
  • HPLC: Confirm purity (>95%) using a C18 column with acetonitrile/water mobile phase.
  • NMR: Assign protons (e.g., thiol group at δ 2.1–2.3 ppm, aromatic protons at δ 6.8–7.5 ppm) and carbons (e.g., C=O at ~170 ppm) .
  • X-ray crystallography: Resolve crystal structure to confirm substituent positions and tautomeric forms .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer: Prioritize target-specific assays based on structural analogs:
  • Antimicrobial: Broth microdilution (MIC determination against S. aureus, E. coli) .
  • Anticancer: MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition: Fluorescence-based assays (e.g., kinase or protease inhibition) with positive controls (e.g., staurosporine) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer: Contradictions often arise from variability in experimental conditions. Mitigate this by:
  • Standardizing assays: Use identical cell lines, culture media, and incubation times .
  • Validating compound stability: Perform LC-MS to confirm integrity under assay conditions (e.g., pH, temperature) .
  • Orthogonal assays: Cross-verify results with alternative methods (e.g., ATP-based viability assays vs. apoptosis markers) .

Q. What computational strategies enhance structure-activity relationship (SAR) studies?

  • Methodological Answer: Combine:
  • Molecular docking: Use AutoDock Vina to predict binding modes in target proteins (e.g., kinases, DNA topoisomerases) .
  • QSAR modeling: Train models with descriptors like logP, polar surface area, and Hammett constants to predict activity .
  • MD simulations: Assess binding stability over 100-ns trajectories (e.g., GROMACS) .

Q. How can substituent optimization improve pharmacokinetic properties?

  • Methodological Answer: Iterative optimization involves:
  • Synthetic modifications: Introduce hydrophilic groups (e.g., -OH, -COOH) at the 5-ethyl or 3,4-dimethylphenyl positions to enhance solubility .
  • In vitro ADME: Assess metabolic stability (human liver microsomes), permeability (Caco-2 monolayers), and plasma protein binding .

Q. What methodologies assess environmental impact and degradation pathways?

  • Methodological Answer: Follow ecotoxicology protocols:
  • Hydrolysis studies: Incubate compound at pH 4, 7, 9 (25–50°C) and monitor degradation via LC-MS .
  • Photolysis: Expose to UV light (λ = 254 nm) and identify byproducts .
  • Biodegradation: Use OECD 301F test (activated sludge) to evaluate microbial breakdown .

Tables of Key Data

Table 1: Synthetic Conditions for Analogous Thieno[2,3-d]pyrimidinones

PrecursorCatalystSolventYield (%)Purity (%)Reference
3-Amino-2-mercapto derivativeHCl/EtOHEthanol7298
β-Keto esterAcetic acidDMF6595

Table 2: Biological Activity of Structural Analogs

CompoundIC₅₀ (μM, HeLa)MIC (μg/mL, S. aureus)Enzyme Inhibition (%)Reference
5-Ethyl-6-methyl derivative12.48.778 (Kinase X)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.